molecular formula C18H20ClN9S2 B611824 WS-383 (free base) CAS No. 2247543-65-1

WS-383 (free base)

Cat. No.: B611824
CAS No.: 2247543-65-1
M. Wt: 461.991
InChI Key: MGESDQAAIJOGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WS-383 (free base) is a potent, selective, and reversible inhibitor of the DCN1-UBC12 interaction, with an IC50 value of 11 nanomolar. This compound inhibits the neddylation of cullin proteins, specifically Cul3 and Cul1, leading to the accumulation of proteins such as p21, p27, and NRF2 . WS-383 (free base) is primarily used in scientific research to study protein-protein interactions and the ubiquitin-proteasome system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WS-383 (free base) involves multiple steps, including the formation of triazolo[1,5-a]pyrimidine-based inhibitors. The key steps include:

Industrial Production Methods

Industrial production of WS-383 (free base) would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques suitable for industrial scales, such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

WS-383 (free base) undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from the reactions involving WS-383 (free base) include the accumulation of proteins such as p21, p27, and NRF2 due to the inhibition of cullin neddylation .

Mechanism of Action

WS-383 (free base) exerts its effects by selectively inhibiting the interaction between DCN1 and UBC12. This inhibition prevents the neddylation of cullin proteins, specifically Cul3 and Cul1. As a result, proteins such as p21, p27, and NRF2 accumulate, leading to various cellular effects . The molecular targets involved include the DCN1-UBC12 complex and the cullin proteins.

Properties

IUPAC Name

2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN9S2/c1-12-10-15(30-18-22-24-25-27(18)9-8-26(2)3)28-16(20-12)21-17(23-28)29-11-13-4-6-14(19)7-5-13/h4-7,10H,8-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGESDQAAIJOGJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)SC3=NN=NN3CCN(C)C)SCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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